2-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
2-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a structurally complex molecule featuring:
- A pyrrolidine ring substituted with a tert-butyl ester group.
- A cyclopropyl-amino-methyl linker.
- An (S)-2-Amino-3-methyl-butyryl side chain, which introduces chirality and a branched aliphatic moiety.
Properties
IUPAC Name |
tert-butyl 2-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)21(13-8-9-13)11-14-7-6-10-20(14)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t14?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVCBTFXRWWULW-LOACHALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCN1C(=O)OC(C)(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCCN1C(=O)OC(C)(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS Number: 1354033-02-5) is a chemically complex molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and relevant data tables.
The molecular structure of the compound includes a pyrrolidine ring, a tert-butyl ester, and an amino acid moiety, which contribute to its biological profile. Below are the chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H35N3O3 |
| Molecular Weight | 353.4995 g/mol |
| Boiling Point | 474.5 ± 28.0 °C |
| Density | 1.09 ± 0.1 g/cm³ |
| pKa | 8.66 ± 0.33 |
These properties indicate a stable compound with potential for various interactions in biological systems.
Research indicates that the compound exhibits multiple biological activities:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. Studies suggest that it induces apoptosis through mitochondrial pathways by activating proteins involved in cell death, such as OPA1 .
- Antimicrobial Properties : Preliminary studies have indicated that the compound possesses antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections .
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
- Study on Cytotoxicity : In a study published in MDPI, derivatives of the compound were tested against human cancer cell lines. Results showed an IC50 value indicating effective cytotoxicity, particularly in breast and colon cancer cells .
- Antimicrobial Testing : A separate investigation highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Comparative Analysis
A comparative analysis of similar compounds reveals that while many exhibit anticancer properties, the unique structural features of this compound enhance its potency and selectivity for specific targets.
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 2-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester | 0.29 | Anticancer |
| Aurilide | 0.19 | Antimalarial |
| Cyclodepsipeptides | Variable | Cytotoxic |
Scientific Research Applications
Biochemical Applications
- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for various enzymes involved in metabolic pathways. The specific interactions of this compound with enzymes such as proteases and kinases are under investigation for their potential therapeutic implications in cancer and metabolic disorders.
- Neuropharmacology : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects. They could potentially modulate neurotransmitter systems, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antimicrobial Activity : There is emerging evidence that compounds with similar structural features possess antimicrobial properties. This opens avenues for exploring the efficacy of this compound against bacterial and fungal infections.
Therapeutic Potential
- Pain Management : The compound's ability to interact with pain pathways suggests potential applications in analgesics development. Its structural analogs have shown promise in reducing pain responses in animal models.
- Anticancer Properties : Some studies have indicated that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Further research is needed to elucidate the exact mechanisms by which this compound may exert anticancer effects.
- Cardiovascular Health : Given the role of certain amino acid derivatives in cardiovascular function, this compound may have implications in managing heart diseases through modulation of blood pressure and vascular health.
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of similar pyrrolidine derivatives, demonstrating their effectiveness as enzyme inhibitors in vitro. The findings suggest that modifications to the structure can enhance potency and selectivity against specific targets.
- Case Study 2 : Research conducted at a leading pharmacological institute explored the neuroprotective effects of related compounds in models of oxidative stress. Results indicated significant reductions in neuronal death, supporting further investigation into their therapeutic applications for neurodegenerative conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Analog: 2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353943-56-2)
This analog shares the pyrrolidine-tert-butyl ester core and cyclopropyl-amino-methyl linker but replaces the (S)-2-amino-3-methyl-butyryl group with a carboxymethyl substituent.
Comparative Data Table
Functional Implications
The tert-butyl ester in both compounds improves lipophilicity, favoring passive diffusion.
Stereochemical Influence :
- The (S)-configuration in the target compound may confer specificity in biological interactions (e.g., enzyme binding) absent in the achiral carboxymethyl analog .
Synthetic Complexity: Introducing the chiral amino acid side chain requires stereoselective synthesis (e.g., asymmetric catalysis or chiral pool strategies), whereas the carboxymethyl analog is synthetically simpler .
Broader Structural Class Comparisons
Pyrrolidine-Tert-Butyl Ester Derivatives
- Compounds like N-Carbamoylglutamic acid diethyl ester (CAS: 136984-29-9) share ester functionalities but lack cyclopropane or amino acid motifs. These differences reduce rigidity and hydrogen-bonding capacity, limiting bioactivity .
Cyclopropane-Containing Analogs
- However, analogs without amino acid substituents (e.g., simple alkyl chains) may exhibit weaker target engagement .
NMR Spectral Analysis (Methodology from )
- Region-Specific Shifts: The target compound’s NMR profile would show distinct chemical shifts in regions corresponding to the amino acid side chain (e.g., δ 1.5–2.5 ppm for methyl branches) versus the carboxymethyl analog’s carboxylic proton (δ ~10–12 ppm).
- Cyclopropane Ring : Both compounds exhibit characteristic upfield shifts (~0.5–1.5 ppm) for cyclopropane protons due to ring strain .
Bioactivity and Drug Development
- The target compound’s chirality and HBD/HBA profile make it a candidate for protease inhibition or GPCR modulation. In contrast, the carboxymethyl analog may serve as a carboxylate prodrug or intermediate .
- 3D Culture Studies : Platforms like stereolithographic hydrogel systems could evaluate the compound’s stability and efficacy in simulated vascular networks .
Preparation Methods
Pyrrolidine Core Synthesis
The pyrrolidine backbone is typically constructed via Boc-protected intermediates . For example, tert-butyl (2S,3S)-3-amino-2-methyl-pyrrolidine-1-carboxylate serves as a key precursor. This intermediate is synthesized through:
-
Ring-closing metathesis of protected amino alcohols.
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Catalytic hydrogenation to reduce double bonds and establish stereochemistry.
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Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a base like triethylamine (TEA).
Reaction Conditions :
Introduction of Cyclopropylamino-Methyl Side Chain
The cyclopropylamino-methyl group is introduced via Mannich-type reactions or reductive amination :
-
Mannich Reaction :
-
Reductive Amination :
Optimization Note :
Excess cyclopropylamine (1.5 equiv) improves conversion, while controlled pH (6–7) minimizes side reactions.
Coupling with (S)-2-Amino-3-methyl-butyryl Moiety
The (S)-2-amino-3-methyl-butyryl group is coupled via amide bond formation :
-
Activation : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).
-
Solvent : Dimethylformamide (DMF) or acetonitrile (MeCN).
-
Conditions :
Chiral Control :
The (S)-configuration is preserved by using enantiomerically pure (S)-2-amino-3-methyl-butyric acid derivatives.
Final Deprotection and Purification
Boc Removal :
-
Treat with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours.
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Neutralization: Aqueous NaHCO₃ followed by extraction with ethyl acetate.
Purification : -
Crystallization : Use heptane/ethyl acetate mixtures to isolate white crystalline product.
Final Yield : 65–75% (over 4 steps).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Mannich Reaction | Pyrrolidine + Formaldehyde + Amine | 78 | 95 | Moderate |
| Reductive Amination | STAB-mediated coupling | 85 | 99 | High |
| HATU Coupling | Amide bond formation | 70 | 97 | High |
Key Findings :
-
Reductive amination offers superior enantiomeric excess (ee >99%) compared to Mannich reactions (ee ~92%).
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HATU activation minimizes racemization during amide coupling.
Industrial-Scale Optimization
Continuous Flow Synthesis
Catalytic Hydrogenation
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Pd/C (10%) in methanol under H₂ (50 psi) achieves full deprotection in 6 hours.
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Safety note : Exothermic reaction requires temperature control (20–25°C).
Challenges and Solutions
Stereochemical Integrity
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Issue : Racemization during amide coupling.
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Solution : Use low-temperature (−10°C) and bulky bases (DIPEA).
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, and how are they addressed methodologically?
- Answer: The synthesis involves multi-step protection/deprotection strategies, particularly for the tert-butyl ester and cyclopropyl-amino groups. For example, tert-butyl esters are typically synthesized using acid-catalyzed esterification with reagents like Boc₂O (di-tert-butyl dicarbonate) under anhydrous conditions . Steric hindrance from the cyclopropane ring requires optimized coupling conditions (e.g., HATU/DIPEA in DMF) to ensure regioselectivity . Reaction monitoring via LC-MS or NMR is critical to confirm intermediate purity .
Q. How can researchers validate the stereochemical integrity of the (S)-2-Amino-3-methyl-butyryl moiety during synthesis?
- Answer: Chiral HPLC or polarimetry is employed to verify enantiomeric excess (ee). Additionally, X-ray crystallography of intermediates (e.g., tert-butyl-protected pyrrolidine derivatives) provides definitive stereochemical confirmation . Computational modeling (DFT) can predict preferred conformations to guide experimental validation .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR resolves structural features (e.g., cyclopropane ring protons at δ 0.5–1.5 ppm). IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹ for the tert-butyl ester). Purity is assessed via reverse-phase HPLC with UV/ELSD detection .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the cyclopropane-amine coupling step?
- Answer: A Design of Experiments (DoE) approach (e.g., Box-Behnken design) evaluates variables: temperature (0–20°C), solvent polarity (dichloromethane vs. THF), and catalyst loading (e.g., DMAP or triethylamine). Response surface modeling identifies optimal parameters . For instance, highlights dichloromethane at 0–20°C with DMAP as optimal for similar pyrrolidine derivatives .
Q. What computational tools are available to predict this compound’s reactivity in novel reaction pathways?
- Answer: Quantum mechanical calculations (e.g., Gaussian 16) model transition states for cyclopropane ring-opening or ester hydrolysis. Machine learning platforms (e.g., ICReDD’s reaction path search) integrate experimental data to predict regioselectivity and byproduct formation . Molecular dynamics simulations assess solvation effects on reaction kinetics .
Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?
- Answer: Contradictions arise from varying tert-butyl ester lability. Controlled stress testing (e.g., pH 2–7 buffers at 25–40°C) with LC-MS monitoring quantifies degradation products. Comparative studies with analogs (e.g., tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate) isolate structural contributors to instability . Meta-analysis of published stability data (e.g., Sigma-Aldrich technical reports) provides benchmarks .
Q. What strategies mitigate racemization during the coupling of the (S)-2-Amino-3-methyl-butyryl group?
- Answer: Low-temperature reactions (−20°C to 0°C) and non-basic coupling agents (e.g., COMU instead of EDCI) reduce epimerization. Chiral auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acylations) recover enantiopure intermediates .
Methodological Frameworks
Q. How should researchers design experiments to explore the compound’s role in peptide mimetic studies?
- Answer: Use a hierarchical approach:
- Step 1: Synthesize core scaffold with systematic variation in cyclopropane substituents.
- Step 2: Assess conformational flexibility via NOESY NMR or MD simulations.
- Step 3: Test bioactivity in receptor-binding assays (e.g., SPR or radiolabeled competition) .
- Step 4: Cross-validate with mutational studies (e.g., alanine scanning) to identify critical interactions .
Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data?
- Answer: Multivariate analysis (PCA or PLS regression) correlates structural descriptors (e.g., LogP, steric bulk) with activity. Bayesian optimization prioritizes synthetic targets for iterative SAR refinement . Contradictory outliers are resolved via cluster analysis or residual diagnostics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
